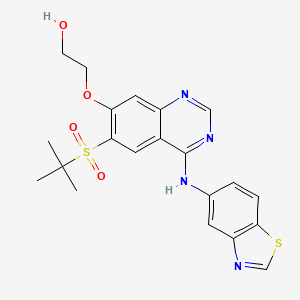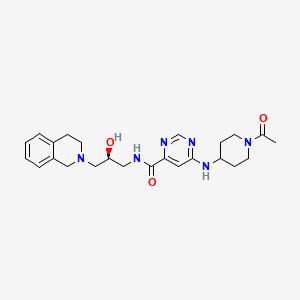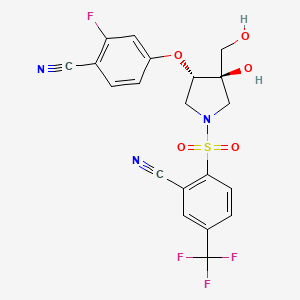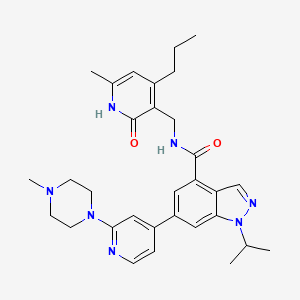
GW780056X
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GW780056X is a selective cyclin dependent kinase inhibitor. It is also an inhibitor of Yes1 kinase and an inhibitor of binding or entry into cells for Lassa Virus.
Wissenschaftliche Forschungsanwendungen
Geospatial Sensor Web
The Geospatial Sensor Web (GSW) has revolutionized geoscience research by serving as a new cyber-physical spatio-temporal information infrastructure on the World Wide Web. This paradigm enables integrated management of diverse sensing resources, real-time data acquisition, interoperable online data processing, and web-based geoscience information services, benefiting various geoscience disciplines (Zhang et al., 2018).
Gravitational Wave Observatory
Advanced gravitational wave (GW) observatories like GEO 600 have enhanced sensitivity through quantum technology like squeezed light, enabling a new era in GW astronomy and the study of cosmic events (Abadie et al., 2011).
Graph Signal Processing
Graph Signal Processing (GSP) develops tools for processing data defined on irregular graph domains, with applications in sensor network data, biological data analysis, image processing, and machine learning (Ortega et al., 2017).
Reanalysis Products Evaluation
Reanalysis products like GSFC, NCEP, and ECMWF are crucial in scientific research for forcing land surface models and creating surface flux estimates, evaluated using flux tower observations (Decker et al., 2012).
LIGO Gravitational-Wave Observatory
LIGO aims to detect and study gravitational waves, offering a new probe of exotic objects like black holes and neutron stars, and testing general relativity in the strong-field regime (Abbott et al., 1992).
Taiji Program in Space
The Taiji Program in Space aims for space-based gravitational wave detection, expected to provide new insights into the evolution of the universe and the nature of gravity (Hu & Wu, 2017).
GEWEX Cloud System Study
The GEWEX Cloud System Study focuses on understanding cloud processes and their impact on the atmosphere, using cloud-resolving models for climate and NWP models (Browning et al., 1993).
Biomedical Applications of Silver Nanoparticles
Silver nanoparticles synthesized with glutathione have shown potential in biomedical applications, including cancer therapy (Wu et al., 2008).
Gravitational Wave Observations and Gamma-Ray Bursts
Gravitational wave observations provide new ways to study gamma-ray bursts and their central engines, with potential for multimessenger searches (Bartos et al., 2012).
Global Soil Wetness Project
The Global Soil Wetness Project integrates land surface models for research in land surface hydrology and climatology, contributing significantly to environmental studies (Dirmeyer, 2011).
Gravitational Wave Detection with Atomic Clocks
Optical lattice atomic clocks propose a novel space-based gravitational wave detector, enabling the detection of gravitational waves from various cosmic sources (Kolkowitz et al., 2016).
Scientific Geodata Infrastructures
Developing Geodata Infrastructures for scientific applications offers a platform for scientists to share research results and analysis methods, particularly in environmental and earth sciences (Bernard et al., 2014).
Wearable Graphene Strain Sensors
Graphene woven fabrics based strain sensors are explored for human motion monitoring, with applications in displays, robotics, fatigue detection, and body monitoring (Wang et al., 2014).
MERRA: Modern-Era Retrospective Analysis
MERRA by NASA improves the hydrologic cycle in reanalyses, with significant advancements in precipitation and water vapor climatology (Rienecker et al., 2011).
Eigenschaften
CAS-Nummer |
1093294-48-4 |
|---|---|
Produktname |
GW780056X |
Molekularformel |
C21H23N7 |
Molekulargewicht |
373.46 |
IUPAC-Name |
N-[3-[(Diethylamino)methyl]phenyl]-4-pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinamine |
InChI |
InChI=1S/C21H23N7/c1-3-27(4-2)15-16-7-5-8-17(13-16)25-21-22-12-10-19(26-21)18-14-24-28-20(18)9-6-11-23-28/h5-14H,3-4,15H2,1-2H3,(H,22,25,26) |
InChI-Schlüssel |
HGHDRKJHOUHEHA-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(NC2=NC=CC(C3=C4C=CC=NN4N=C3)=N2)=CC=C1)CC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GW780056X; GW-780056-X; GW 780056 X; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)
![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)
![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)
![(7r)-1-(4-Fluorobenzyl)-N-{3-[(1s)-1-Hydroxyethyl]phenyl}-7-Methyl-5-(1h-Pyrrol-2-Ylcarbonyl)-4,5,6,7-Tetrahydro-1h-Pyrazolo[4,3-C]pyridine-3-Carboxamide](/img/structure/B607827.png)

![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)

